Home > Products > Screening Compounds P30478 > N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide -

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Catalog Number: EVT-3824083
CAS Number:
Molecular Formula: C23H21BrN2O5S
Molecular Weight: 517.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. This compound demonstrated potent and selective inhibition of [3H]Lys0-des-Arg9-BK binding to both native and recombinant human B1 receptors []. SSR240612 effectively antagonized various BK-induced effects in vitro and in vivo, such as inositol monophosphate formation, paw edema, and thermal hyperalgesia [].

(E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

Compound Description: This compound features a benzodioxole ring system, a formyl benzene ring, and a sulfonyl-bound benzene ring []. The crystal structure reveals C—H⋯O hydrogen bonds forming C(8) chains and R33(19) ring motifs, along with a weak π–π interaction [].

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-Amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: These two compounds are structurally similar, both containing a 6-amino-1,3-benzodioxol-5-yl moiety. They differ in the substituents on the phenyl ring attached to the propenone chain []. The first compound exhibits intra- and intermolecular hydrogen bonding, leading to the formation of C10 chain motifs and π-π stacking interactions []. The second compound forms a centrosymmetric hydrogen-bonded tetramer through an R8(4)(16) motif [].

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor []. It exhibits nanomolar potency against c-Src and Abl kinases and demonstrates favorable pharmacokinetic properties []. AZD0530 effectively inhibits tumor growth in vivo, particularly in models of c-Src-transfected 3T3-fibroblasts and human pancreatic cancer [].

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound exhibits a specific configuration where the benzodioxole and ester groups are nearly perpendicular to the tetrahydropyrimidine ring []. The crystal structure reveals intermolecular N—H⋯S and N—H⋯O hydrogen bonds, forming dimers that assemble into chains, further stabilized by C—H⋯S and C—H⋯π interactions [].

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

Compound Description: The structure of this compound features a buckled tetrahydrobenzo[h]quinoline system and a benzodioxole ring system twisted away from the pyridine ring to reduce steric hindrance []. The crystal packing reveals centrosymmetric dimers formed via N—H⋯O hydrogen bonds [].

2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles

Compound Description: This refers to a series of novel 4-arylsulfonyl-1,3-oxazoles evaluated for their anticancer activity []. These compounds demonstrated varying degrees of antiproliferative and cytotoxic effects against different cancer cell lines at a 10 µM dose []. While the specific structure of N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide isn't included in this series, the study's findings highlight the potential of arylsulfonyl-1,3-oxazole derivatives as anticancer agents.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of both metabotropic glutamate receptors mGluR1 and mGluR5 []. This compound doesn't bind to the MPEP allosteric site, suggesting a distinct mechanism of action compared to other mGluR5 PAMs []. CPPHA potentiates mGluR5 responses, and this potentiation is unaffected by mutations that typically disrupt the binding of other PAMs [].

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide Ethanol Disolvate

Compound Description: This compound features a cyclohexane ring in a chair conformation, a planar imidazo[2,1-b][1,3]thiazole ring system, and a disordered 5-methyl-1,3-thiazolidin-4-one group []. The crystal structure demonstrates various hydrogen bond interactions and weak π–π stacking interactions [].

Properties

Product Name

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]acetamide

Molecular Formula

C23H21BrN2O5S

Molecular Weight

517.4 g/mol

InChI

InChI=1S/C23H21BrN2O5S/c24-18-6-9-20(10-7-18)32(28,29)26(13-12-17-4-2-1-3-5-17)15-23(27)25-19-8-11-21-22(14-19)31-16-30-21/h1-11,14H,12-13,15-16H2,(H,25,27)

InChI Key

FLPLRWGZBSFHIE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.